2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a pyrimidine ring, a benzothiazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through condensation reactions involving appropriate starting materials.
Coupling Reactions: The final step involves coupling the pyrimidine and benzothiazole moieties through an acetamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Substitution: Various substitution reactions can take place, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Biological Probes: Used as a probe to study biological processes.
Medicine
Drug Development: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetamide: Lacks the benzothiazole ring.
N-(6-nitro-benzothiazol-2-yl)-acetamide: Lacks the pyrimidine ring.
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-N-phenylacetamide: Has a phenyl group instead of the benzothiazole ring.
Uniqueness
The uniqueness of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide lies in its combination of structural features, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Properties
Molecular Formula |
C15H13N5O3S2 |
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Molecular Weight |
375.4g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H13N5O3S2/c1-8-5-9(2)17-14(16-8)24-7-13(21)19-15-18-11-4-3-10(20(22)23)6-12(11)25-15/h3-6H,7H2,1-2H3,(H,18,19,21) |
InChI Key |
JOMWNMKPICBFFL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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